2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is part of the thienoazepine family, which is known for its diverse biological activities and potential therapeutic applications . The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and pharmacology .
Vorbereitungsmethoden
The synthesis of 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of a catalytic system such as [Rh(COD)Cl]2 with bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene . The reaction is carried out under a nitrogen atmosphere at elevated temperatures to facilitate the formation of the thienoazepine ring . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Chemischer Reaktionen
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been found to act as an antagonist of arginine vasopressin receptors, which play a role in regulating blood pressure and kidney function . The compound binds to these receptors, inhibiting their activity and thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine can be compared with other similar compounds, such as:
5,6,7,8-Tetrahydro-4H-thieno[3,2-c]azepine: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
8-Fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine: Similar structure but with a different substitution pattern, leading to variations in its pharmacological properties.
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Contains a nitrogen atom in place of the azepine ring, which can alter its interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties .
Eigenschaften
Molekularformel |
C8H10FNS |
---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-fluoro-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine |
InChI |
InChI=1S/C8H10FNS/c9-8-4-6-5-10-3-1-2-7(6)11-8/h4,10H,1-3,5H2 |
InChI-Schlüssel |
ZOWSARNKOBYVBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CNC1)C=C(S2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.